7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 436096-53-6
VCID: VC5607243
InChI: InChI=1S/C18H15NO2/c1-11-8-9-14-15(18(20)21)10-16(19-17(14)12(11)2)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,21)
SMILES: CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O)C
Molecular Formula: C18H15NO2
Molecular Weight: 277.323

7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

CAS No.: 436096-53-6

Cat. No.: VC5607243

Molecular Formula: C18H15NO2

Molecular Weight: 277.323

* For research use only. Not for human or veterinary use.

7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid - 436096-53-6

Specification

CAS No. 436096-53-6
Molecular Formula C18H15NO2
Molecular Weight 277.323
IUPAC Name 7,8-dimethyl-2-phenylquinoline-4-carboxylic acid
Standard InChI InChI=1S/C18H15NO2/c1-11-8-9-14-15(18(20)21)10-16(19-17(14)12(11)2)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,21)
Standard InChI Key BYFVBXGVWUGZNT-UHFFFAOYSA-N
SMILES CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid (IUPAC name: 7,8-dimethyl-2-phenylquinoline-4-carboxylic acid) features a bicyclic quinoline scaffold substituted with methyl groups at positions 7 and 8, a phenyl ring at position 2, and a carboxylic acid moiety at position 4 (Figure 1). Its molecular formula is C₁₉H₁₇NO₂, with a calculated molecular weight of 299.34 g/mol. The methyl groups enhance hydrophobicity, while the carboxylic acid enables hydrogen bonding and ionic interactions, critical for biological activity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₇NO₂
Molecular Weight299.34 g/mol
LogP (Predicted)3.2 ± 0.4
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors3 (2 N, 1 COOH)
Rotatable Bonds3

Synthesis and Industrial Production

Synthetic Routes

The synthesis of quinoline-4-carboxylic acid derivatives typically involves cyclocondensation reactions. A representative pathway for 7,8-dimethyl-2-phenylquinoline-4-carboxylic acid may include:

  • Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with methyl-substituted ketones to form the quinoline core .

  • Ester Hydrolysis: Conversion of a methyl ester intermediate (e.g., methyl 2-phenylquinoline-4-carboxylate) to the carboxylic acid via alkaline hydrolysis .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
AnnulationH₂SO₄ (cat.), 120°C, 12 h65–70
Ester HydrolysisNaOH (aq.), reflux, 6 h>90

Biological Activity and Mechanisms

Enzyme Inhibition

Quinoline derivatives are renowned for their ability to inhibit enzymes critical to pathogen survival. For example:

  • Topoisomerase Inhibition: Chloro-substituted analogs (e.g., 7-chloro-3,8-dimethyl variants) intercalate into DNA, disrupting topoisomerase activity and inducing apoptosis in cancer cells.

  • MAPK/ERK Pathway Modulation: Methyl and phenyl groups enhance lipid solubility, enabling penetration into cellular compartments to alter signaling cascades.

Table 3: Antimicrobial Activity of Analogous Compounds

CompoundMIC (μg/mL) vs S. aureusMIC (μg/mL) vs E. coli
3-Hydroxy-7,8-dimethyl analog12.525.0
7-Chloro-3,8-dimethyl analog6.2512.5

Material Science Applications

Optoelectronic Properties

The planar quinoline core and extended π-system facilitate applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. Methyl groups improve thermal stability, while the carboxylic acid enables covalent attachment to metal oxides .

Crystal Engineering

X-ray crystallography of methyl 2-phenylquinoline-4-carboxylate reveals π–π stacking interactions (inter-planar distance: 3.58 Å), a feature critical for designing molecular crystals with tailored electronic properties .

Comparison with Structural Analogs

Chloro vs. Methyl Substitutions

  • Lipophilicity: Chloro-substituted derivatives exhibit higher LogP values (e.g., 3.8 vs. 3.2), enhancing blood-brain barrier penetration.

  • Toxicity: Methyl groups reduce off-target cytotoxicity compared to halogenated analogs.

Carboxylic Acid vs. Ester Derivatives

  • Bioavailability: The free carboxylic acid improves aqueous solubility but may limit membrane permeability.

  • Synthetic Flexibility: Methyl esters serve as protected intermediates for scalable synthesis .

Future Directions

  • Targeted Drug Delivery: Conjugation with nanoparticles to enhance tumor-specific uptake.

  • Structural Optimization: Exploring substitutions at positions 3 and 5 to improve potency.

  • Ecotoxicology Studies: Assessing environmental persistence and biodegradability.

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